

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tolazamide

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For Researchers, Scientists, and Drug Development Professionals

Tolazamide is a first-generation sulfonylurea oral blood-glucose-lowering agent used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is achieved by stimulating the release of insulin from pancreatic β-cells.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic pathways of **Tolazamide** for research and development purposes.

Synthesis of Tolazamide

The synthesis of **Tolazamide** is a two-step process. The first step involves the reaction of p-toluenesulfonamide with ethyl chloroformate in the presence of a base to form a tosylurethane intermediate. In the second step, this intermediate is heated with 1-aminohexamethyleneimine (also referred to as N-aminohexamethyleneimine or 1-amino-azepane), leading to the displacement of the ethoxy group to yield **Tolazamide**.[7]

Experimental Protocol: Synthesis of **Tolazamide**

Step 1: Synthesis of the Tosylurethane Intermediate

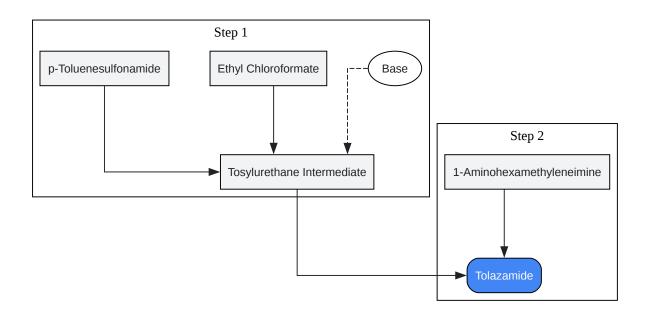
- Dissolve p-toluenesulfonamide in a suitable solvent, such as acetone or pyridine.
- Add a base, for example, potassium carbonate or pyridine, to the solution.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature.



- Stir the mixture for a specified period to allow the reaction to go to completion.
- Isolate the tosylurethane intermediate by filtration and wash with water to remove any remaining salts.
- The intermediate can be purified further by recrystallization.

Step 2: Synthesis of Tolazamide

- Combine the tosylurethane intermediate with 1-aminohexamethyleneimine in a suitable reaction vessel.
- Heat the mixture, which leads to the displacement of the ethoxy group and the formation of Tolazamide.
- After the reaction is complete, cool the mixture and isolate the crude Tolazamide.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure Tolazamide crystals.





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Caption: Synthesis pathway of Tolazamide.

Chemical and Physical Properties

Tolazamide is a white or creamy-white crystalline powder.[2][5] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(azepan-1-yl)-3-(4- methylphenyl)sulfonylurea	[8]
Molecular Formula	C14H21N3O3S	[8][9]
Molecular Weight	311.40 g/mol	[8][10]
Melting Point	165-173 °C	[5][10]
Solubility	- Very slightly soluble in water. [2][10] - Slightly soluble in alcohol.[2][10] - Soluble in acetone.[10] - Freely soluble in chloroform.[10] - ~30 mg/mL in DMSO and DMF.[9] - ~0.25 mg/mL in ethanol.[9] - 27.8 mg/100 mL at pH 6.0.[5]	[2][5][9][10]
рКа	3.6 (at 25°C), 5.68 (at 37.5°C)	[10]
LogP	2.69	[8]
UV/Vis (λmax)	229 nm	[9]

Experimental Protocols for Characterization

 High-Performance Liquid Chromatography (HPLC): An HPLC method can be used for the qualitative and quantitative analysis of **Tolazamide**. A typical method would involve a C8 or



C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier.[11][12]

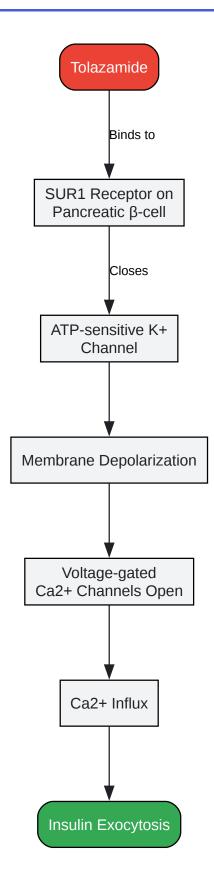
- Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with HPLC can be
 used for the identification and quantification of **Tolazamide** and its metabolites.[11]
 Electrospray ionization (ESI) in positive mode is a common technique.[11]
- Spectroscopy:
 - UV/Vis Spectroscopy: The UV spectrum of **Tolazamide** in a suitable solvent can be recorded to determine its maximum absorbance (λmax).[9]
 - Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the **Tolazamide** molecule.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of **Tolazamide**.

Mechanism of Action and Metabolism

Mechanism of Action

Tolazamide is a sulfonylurea that lowers blood glucose levels in patients with type 2 diabetes. [4] Its primary mechanism of action is to stimulate the release of insulin from the pancreatic β -cells.[4][5][13] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β -cell membrane.[9] [14][15] The binding of **Tolazamide** to SUR1 leads to the closure of the KATP channel, which causes depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[4][16]





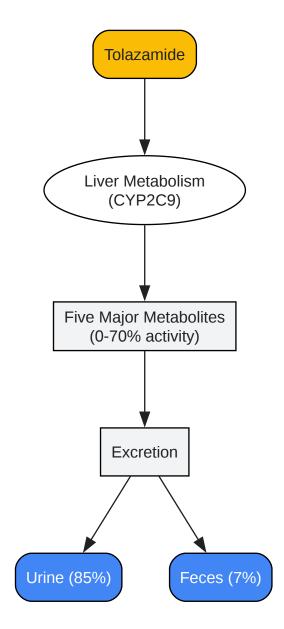
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Caption: Mechanism of action of Tolazamide.



Metabolism

Tolazamide is extensively metabolized in the liver into five major metabolites.[4][5][17] These metabolites have varying degrees of hypoglycemic activity, ranging from 0% to 70% of the parent compound.[4][5][17] The primary route of excretion for these metabolites is through the urine, with about 85% of an administered dose being excreted renally and 7% in the feces over a five-day period.[5][17]



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Caption: Metabolic pathway of Tolazamide.



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